molecular formula C7H4F4N4 B13478608 4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine

4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B13478608
M. Wt: 220.13 g/mol
InChI Key: DQSNJLXBFKUKCJ-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains both fluorine and azide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with sodium azide and a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the presence of azide groups, which can be explosive under certain conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aminopyridines, nitropyridines, and other substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4F4N4

Molecular Weight

220.13 g/mol

IUPAC Name

4-(azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F4N4/c8-5-3-13-6(7(9,10)11)1-4(5)2-14-15-12/h1,3H,2H2

InChI Key

DQSNJLXBFKUKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)CN=[N+]=[N-]

Origin of Product

United States

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